![molecular formula C6H3BrF2IN B2501258 6-Bromo-3,4-difluoro-2-iodoaniline CAS No. 157727-60-1](/img/structure/B2501258.png)
6-Bromo-3,4-difluoro-2-iodoaniline
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Description
6-Bromo-3,4-difluoro-2-iodoaniline is a chemical compound that has gained significant interest in the scientific community due to its potential as a pharmaceutical intermediate. This compound belongs to the class of halogenated anilines, which are widely used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
- The presence of the bromo group (Br) makes 6-bromo-3,4-difluoro-2-iodoaniline a candidate for palladium-catalyzed coupling reactions . These reactions are fundamental in organic synthesis, allowing researchers to efficiently join molecules and create complex structures.
- Researchers have employed 6-bromo-3,4-difluoro-2-iodoaniline in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes . These carbocycles have diverse applications in materials science and pharmaceuticals.
- This compound serves as a starting material for the preparation of quinolone derivatives . Quinolones are important antimicrobial agents used in treating bacterial infections.
- A resin-bound sulfonamide derived from 6-bromo-3,4-difluoro-2-iodoaniline has been used as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are versatile heterocyclic compounds with applications in drug discovery and agrochemicals.
- Laboratories use 6-bromo-3,4-difluoro-2-iodoaniline as a high-quality reference standard for accurate results in pharmaceutical testing . Its purity and well-defined properties make it valuable for quality control purposes.
Palladium-Catalyzed Coupling Reactions
Synthesis of Unsaturated Carbocycles
Quinolone Derivatives Preparation
Indole Synthesis
Pharmaceutical Testing Reference Standard
properties
IUPAC Name |
6-bromo-3,4-difluoro-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMHMVMESSXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-difluoro-2-iodoaniline |
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